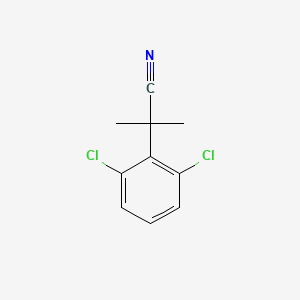

2-(2,6-Dichlorophenyl)-2-methylpropanenitrile

Overview

Description

“2,6-Dichlorophenylacetonitrile” is a compound that is also known as “2,6-Dichlorobenzyl cyanide”. It has a molecular weight of 186.04 and its linear formula is Cl2C6H3CH2CN .

Molecular Structure Analysis

The molecular structure of related compounds like “2,6-Dichlorophenol” can be found on databases like ChemSpider .

Physical and Chemical Properties Analysis

The physical and chemical properties of a related compound, “2,6-Dichlorophenylacetonitrile”, include a solid form and a melting point of 73-75 °C .

Scientific Research Applications

1. Synthesis and Magnetic Behavior

(2,6-Dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical, related to 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile, has been synthesized and characterized for its unique magnetic behavior and crystal structure. This compound adopts a propeller-like conformation and displays paramagnetic properties with weak antiferromagnetic interaction at low temperatures (Carilla et al., 1996).

2. Alkylating Agent in Chemical Synthesis

Methyl 2-(2,6-dichlorophenyl)-2 H -azirine-3-carboxylate, a derivative of this compound, has been used as an efficient alkylating agent for aromatic heterocycles. This demonstrates its utility in creating complex organic compounds (Alves et al., 2000).

3. Antibacterial Properties

1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one, closely related to this compound, has been identified as a potent antibacterial agent, especially against anaerobic bacteria. Its design as a pro-drug enables it to release a lethal species specifically within the target bacterial cell (Dickens et al., 1991).

4. Paramagnetic Molecular Materials

The synthesis of novel bis4-(N-carbazolyl)-2,6-dichlorophenylmethyl radical and tris[4-(N-carbazolyl)-2,6-dichlorophenyl]methyl radical, which are related to this compound, indicates potential applications in creating paramagnetic glassy molecular materials. These materials exhibit thermal stability and luminescent properties covering the red spectral band (Castellanos et al., 2008).

5. Crystal Structure Studies

The crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, a derivative of this compound, has been determined. This study helps in understanding the properties and potential applications of such compounds in various fields (Manolov et al., 2012).

6. Ruthenium Catalyst for Alkene Epoxidations

A ruthenium complex of meso-tetrakis(2,6-dichlorophenyl)porphyrin, associated with this compound, has been used as a heterogeneous catalyst for selective alkene epoxidations. This demonstrates its applicability in organic synthesis and catalysis (Liu et al., 1998).

Mechanism of Action

While the mechanism of action for “2-(2,6-Dichlorophenyl)-2-methylpropanenitrile” is not available, related compounds like Aceclofenac, a non-steroidal anti-inflammatory drug, work by inhibiting cyclooxygenase (COX)-1 and -2, which are enzymes responsible for producing prostaglandins (PGs). PGs contribute to inflammation and pain signaling .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(2,6-dichlorophenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N/c1-10(2,6-13)9-7(11)4-3-5-8(9)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAGSPMKRVAARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline](/img/structure/B1426926.png)

![1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B1426927.png)

![7-Oxa-2-azaspiro[4.5]decane](/img/structure/B1426930.png)

![(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine](/img/structure/B1426936.png)

![2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1426937.png)